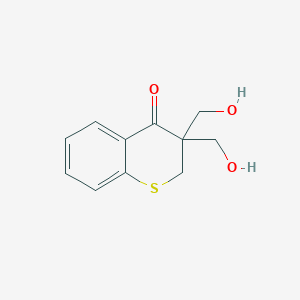

3,3-Bis(hydroxymethyl)thiochroman-4-one

説明

Significance of the Thiochroman-4-one (B147511) Core in Heterocyclic Chemistry

The thiochroman-4-one scaffold, a sulfur-containing heterocyclic compound, is a privileged structure in medicinal chemistry and organic synthesis. nih.govmdpi.com As a sulfur analog of chroman-4-ones, this core imparts distinct electronic and steric properties to molecules, influencing their reactivity and biological interactions. mdpi.com Thiochroman-4-ones are recognized as versatile precursors for the synthesis of a multitude of more complex heterocyclic systems, including pyrazoles, thiazoles, pyrimidines, and fused ring systems. researchgate.net

The significance of this core is underscored by the wide range of biological activities exhibited by its derivatives. Research has demonstrated that compounds built upon the thiochroman-4-one scaffold possess potent antibacterial, antifungal, antileishmanial, and anticancer properties. nih.govtandfonline.comnih.gov Its structural framework serves as a robust foundation for developing novel therapeutic agents, making it a subject of continuous interest in drug discovery. nih.govnih.gov The versatility of the thiochroman-4-one core allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for pharmacological screening. researchgate.net

Overview of Hydroxymethyl Functional Group Significance in Organic Synthesis

The hydroxymethyl group (-CH₂OH) is a fundamental and highly versatile functional group in organic synthesis. Its importance stems from its ability to act as a reactive handle, allowing for a wide array of chemical transformations. The primary alcohol functionality can be readily oxidized to form aldehydes or carboxylic acids, or converted into leaving groups (such as halides or tosylates) to facilitate nucleophilic substitution reactions. This flexibility makes the hydroxymethyl group an invaluable building block for constructing complex molecular architectures.

In the context of medicinal chemistry, the introduction of a hydroxymethyl group can significantly alter a molecule's physicochemical properties. It often increases hydrophilicity, which can improve aqueous solubility and modify pharmacokinetic profiles. Furthermore, the -CH₂OH moiety can act as a pharmacophore, participating in hydrogen bonding interactions with biological receptors like enzymes and proteins, which can be crucial for molecular recognition and biological activity.

Specific Context of 3,3-Bis(hydroxymethyl)thiochroman-4-one within the Thiochromanone Derivative Landscape

This compound is a specialized derivative that combines the robust thiochroman-4-one core with two hydroxymethyl functional groups at the C3 position. The presence of two reactive groups on the same carbon atom, adjacent to the carbonyl group, renders this molecule a uniquely valuable intermediate in synthetic chemistry.

The twin hydroxymethyl groups provide a platform for constructing more intricate molecular designs, particularly spirocyclic systems. These diol functionalities can undergo reactions such as acetal (B89532) formation or cyclization with bifunctional reagents to create novel spiro-heterocycles fused to the thiochroman-4-one framework. Such spiro compounds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can allow for precise orientation of functional groups for interaction with biological targets. The synthesis of 3,3-disubstituted oxindoles and other spirocyclic systems from analogous di-functionalized precursors highlights the synthetic potential of this substitution pattern. Therefore, this compound is positioned within the thiochromanone landscape as a key building block for accessing complex and sterically defined heterocyclic structures.

Chemical and Physical Data for this compound

| Property | Value |

| CAS Number | 29107-30-0 |

| Molecular Formula | C₁₁H₁₂O₃S |

| Molecular Weight | 224.28 g/mol |

| Synonyms | 3,3-Bis-(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one |

Structure

3D Structure

特性

IUPAC Name |

3,3-bis(hydroxymethyl)-2H-thiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSRSPNQICTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2S1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377256 | |

| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29107-30-0 | |

| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3,3 Bis Hydroxymethyl Thiochroman 4 One

Reactions Involving the Ketone Functionality at C-4

The carbonyl group at the C-4 position is a key site for reactivity, behaving as a typical ketone. It is susceptible to attack by nucleophiles and can participate in various condensation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the C-4 carbonyl group readily undergoes nucleophilic addition reactions. Thiochroman-4-ones, in general, are versatile precursors for the synthesis of many heterocyclic rings through such transformations. nih.govresearchgate.netnih.gov For instance, the reaction with organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols.

A notable reaction is the ring expansion of the thiochroman-4-one (B147511) core. When treated with ethyl diazo(lithio)acetate, thiochroman-4-one undergoes a nucleophilic addition followed by rearrangement to yield ethyl 2,3-dihydro-4-hydroxy-1-benzothiepin-5-carboxylate, expanding the six-membered heterocycle into a seven-membered thiepin ring.

Condensation Reactions at the C-4 Carbonyl

The ketone at C-4 can react with various nucleophiles in condensation reactions, often catalyzed by acids or bases, to form a wide range of derivatives. These reactions are fundamental in building more complex molecular architectures based on the thiochroman (B1618051) scaffold. nih.govresearchgate.net

One common example is the Knoevenagel condensation, where active methylene (B1212753) compounds react with the C-4 ketone. For instance, the piperidine-catalyzed reaction of thiochroman-4-ones with aromatic aldehydes leads to the formation of 3-benzylidene derivatives. researchgate.net Similarly, condensation with paraformaldehyde and a secondary amine, such as dimethylamine, in the presence of hydrochloric acid results in the corresponding Mannich bases (e.g., 3-dimethylaminomethylthiochroman-4-one). researchgate.netnih.gov

These condensation reactions are pivotal for synthesizing fused heterocyclic systems. The resulting α,β-unsaturated ketone derivatives are valuable intermediates that can undergo subsequent cyclization reactions. For example, reaction with hydrazine (B178648) can yield thiochromeno[4,3-c]pyrazoles, while reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) can afford thiochromeno[4,3-b]pyridines. researchgate.net The synthesis of bis-coumarin and bis-tetronic acid derivatives through condensation with 4-hydroxycoumarin (B602359) or tetronic acid, respectively, highlights the broad applicability of this reaction type. researchgate.netmdpi.com

Below is a table summarizing representative condensation reactions at the C-4 position of the parent thiochroman-4-one scaffold.

| Reagent(s) | Catalyst/Conditions | Product Type |

| Aromatic Aldehydes | Piperidine | 3-Benzylidenethiochroman-4-one |

| Paraformaldehyde, Secondary Amine | HCl | 3-Alkylaminomethylthiochroman-4-one (Mannich Base) |

| Hydrazine | Basic catalysis | Thiochromeno[4,3-c]pyrazole |

| Malononitrile, Ammonium Acetate | Acetic acid | Thiochromeno[4,3-b]pyridine |

Transformations of the Hydroxymethyl Groups

The two primary hydroxymethyl groups at the C-3 position offer additional sites for extensive derivatization. Their neopentyl-like arrangement—being attached to a quaternary carbon—introduces steric hindrance that can influence reactivity compared to simpler primary alcohols.

Oxidation Reactions of Primary Alcohols

The primary alcohol functionalities of 3,3-bis(hydroxymethyl)thiochroman-4-one can be oxidized to yield aldehydes or carboxylic acids, depending on the reagents and reaction conditions employed. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. nih.govorganic-chemistry.orgwikipedia.org

Several methods are available for this transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can efficiently convert primary alcohols to carboxylic acids. wikipedia.org Another common method is the Jones oxidation, which uses chromium trioxide (CrO₃) in aqueous sulfuric acid. For substrates sensitive to harsh conditions, milder, selective methods have been developed. A well-established protocol involves a two-step, one-pot reaction using catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (B82951) (NaOCl) to form the intermediate dialdehyde, followed by oxidation with sodium chlorite (B76162) (NaClO₂) to furnish the dicarboxylic acid. nih.gov This method is known for its high efficiency and tolerance of various functional groups. nih.govnih.gov The oxidation of the diol to the corresponding dicarboxylic acid, 4-oxothiochroman-3,3-dicarboxylic acid, would provide a valuable synthetic intermediate.

| Reagent System | Product | Key Features |

| KMnO₄ | Dicarboxylic Acid | Strong, efficient oxidant |

| CrO₃ / H₂SO₄ (Jones Reagent) | Dicarboxylic Acid | Widely used, acidic conditions |

| TEMPO / NaOCl, then NaClO₂ | Dicarboxylic Acid | Mild, selective, high yield |

| NaBr / Selectfluor | Dicarboxylic Acid | Uses inexpensive reagents |

Esterification and Etherification Reactions

The hydroxymethyl groups can be readily converted into esters and ethers. Esterification is typically achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. Given the steric hindrance of the neopentyl-like structure, acid-catalyzed esterification with carboxylic acids often requires elevated temperatures and the removal of water to drive the reaction to completion. pnu.ac.irpnu.ac.irresearchgate.netacs.org Using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is a common alternative. These reactions would yield the corresponding di-ester derivatives, such as 3,3-bis(acetoxymethyl)thiochroman-4-one.

Etherification of sterically hindered primary alcohols can be more challenging than for unhindered substrates. nih.govyoutube.commasterorganicchemistry.com Standard methods like the Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide, may be slow. Acid-catalyzed dehydration of two alcohol molecules is generally only effective for producing symmetrical ethers from unhindered primary alcohols and is not suitable here. masterorganicchemistry.com More robust methods for hindered systems may be required, such as using alkylating agents under specific catalytic conditions. organic-chemistry.org

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl groups can be converted into good leaving groups, such as halides, to facilitate nucleophilic substitution reactions. Standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the diol into the corresponding 3,3-bis(chloromethyl) or 3,3-bis(bromomethyl) derivatives. google.comresearchgate.net

The resulting dihalide, possessing a neopentyl-like structure, is known to be sterically hindered, which significantly slows the rate of direct Sₙ2 displacement. nih.govacs.orgquora.comfiveable.me Despite this, nucleophilic substitution is still possible, often requiring more forcing conditions such as higher temperatures. Studies on analogous neopentyl systems, like 1,1,1-tris(halomethyl)ethane, have shown that reactions with nucleophiles such as sodium azide (B81097) can proceed to completion in a polar aprotic solvent like DMSO at elevated temperatures (e.g., 100 °C). nih.govacs.orgresearchgate.net This reaction would produce 3,3-bis(azidomethyl)thiochroman-4-one, a precursor that can be further reduced to the corresponding diamine.

The relative reactivity of leaving groups in these hindered systems generally follows the trend: triflate > iodide > bromide > tosylate/mesylate > chloride. nih.govacs.org

| Step | Reagent(s) | Product | Notes |

| Halogenation | Thionyl Chloride (SOCl₂) | 3,3-Bis(chloromethyl)thiochroman-4-one | Converts hydroxyls to chlorides |

| Nucleophilic Substitution | Sodium Azide (NaN₃) in DMSO | 3,3-Bis(azidomethyl)thiochroman-4-one | Sₙ2 reaction is slow due to steric hindrance |

Modifications of the Thiochroman Ring System

The thiochroman ring itself offers two primary sites for reactivity: the sulfur atom and the fused benzene (B151609) ring. These sites can be selectively targeted to synthesize a variety of derivatives with modified electronic and steric properties.

The sulfur atom in the thiochroman-4-one core is susceptible to oxidation, yielding the corresponding sulfoxides and sulfones. researchgate.net The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. researchgate.netorganic-chemistry.org The oxidation of the sulfur atom significantly alters the geometry and electronic nature of the heterocyclic ring, which can influence the biological activity of the resulting compounds. nih.gov

Common oxidizing agents used for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and dimethyldioxirane (B1199080) (DMD). researchgate.netorganic-chemistry.org The reaction with DMD, for instance, can selectively produce either the sulfoxide (B87167) or the sulfone depending on the amount of the oxidant used. researchgate.net The formation of these oxidized derivatives introduces a polar sulfinyl or sulfonyl group, which can impact the molecule's solubility and interaction with biological targets.

Table 1: Oxidation of the Thiochroman-4-one Sulfur Atom

| Oxidizing Agent | Stoichiometry | Primary Product | Reference |

|---|---|---|---|

| Dimethyldioxirane (DMD) | 1 equivalent | Thiochroman-4-one-1-oxide (Sulfoxide) | researchgate.net |

| Dimethyldioxirane (DMD) | >1 equivalent | Thiochroman-4-one-1,1-dioxide (Sulfone) | researchgate.net |

| Urea-Hydrogen Peroxide | Excess | Thiochroman-4-one-1,1-dioxide (Sulfone) | organic-chemistry.org |

The benzene ring of the thiochroman-4-one scaffold is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. xmu.edu.cnlibretexts.org The regioselectivity of these substitutions is dictated by the directing effects of the substituents already present on the aromatic ring. In the thiochroman-4-one system, the ring is influenced by two main groups: the alkyl sulfide (B99878) group and the carbonyl group.

The sulfur atom acts as an activating group and is an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the carbonyl group is a deactivating group and a meta-director, withdrawing electron density from the ring. The outcome of an electrophilic attack will depend on the interplay between these competing effects and the specific reaction conditions. Generally, the activating effect of the sulfide group is dominant, directing incoming electrophiles to the positions ortho and para to the sulfur atom (C-6 and C-8). Typical EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.commasterorganicchemistry.com

Formation of Fused and Spiro Heterocyclic Systems

The thiochroman-4-one moiety serves as a versatile synthon for the construction of more complex molecular architectures, including fused and spiro heterocyclic systems. researchgate.net These reactions often utilize the reactivity of the carbonyl group and the adjacent C-3 position.

Thiochroman-4-ones are valuable precursors for synthesizing a wide array of fused heterocyclic compounds. longdom.orgresearchgate.netnih.gov These reactions typically involve the condensation of a reagent with the carbonyl group at C-4 and a functional group at the C-3 position. For example, thiochroman-3,4-diones, which can be prepared by the oxidation of thiochroman-4-ones, react with o-phenylenediamine (B120857) to yield 6H-thiochromeno[3,4-b]quinoxalines. researchgate.net Similarly, condensation reactions with reagents like hydrazine, hydroxylamine, and amidines can lead to the formation of fused pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.netscholarscentral.com

Table 2: Examples of Fused Heterocycles from Thiochroman-4-one Derivatives

| Thiochroman-4-one Derivative | Reagent | Fused Heterocyclic System | Reference |

|---|---|---|---|

| Thiochroman-3,4-dione | o-Phenylenediamine | Thiochromeno[3,4-b]quinoxaline | researchgate.net |

| Thiochroman-3,4-dione | p-Anisaldehyde, Ammonium Acetate | Thiochromeno[4,3-d]imidazole | researchgate.net |

| 3-Arylidenethiochroman-4-one | Thiourea | rsc.orgBenzothiopyrano[4,3-d]-3,1-thiazine | researchgate.net |

Spiro heterocycles are an important class of compounds in medicinal chemistry due to their unique three-dimensional structures. rsc.orgnih.govnih.gov The C-3 position of the thiochroman-4-one ring is a common site for spiroannulation reactions. researchgate.net While many syntheses start from a simple C-3 methylene group which is then functionalized, the two hydroxymethyl groups in this compound provide a distinct and versatile handle for constructing spiro systems.

These vicinal diols at the C-3 position can undergo cyclization with difunctional reagents. For instance, reaction with aldehydes or ketones can lead to the formation of a spirocyclic acetal (B89532) or ketal, respectively. This introduces a five-membered dioxolane ring spiro-fused at the C-3 position of the thiochroman core. Furthermore, the hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, which can then participate in multicomponent reactions or 1,3-dipolar cycloadditions to build more complex spiro-pyrrolidine or other heterocyclic frameworks. ua.es

Structural Analysis and Spectroscopic Characterization of 3,3 Bis Hydroxymethyl Thiochroman 4 One

Advanced Spectroscopic Techniques for Molecular Elucidation

The determination of the intricate structure of 3,3-Bis(hydroxymethyl)thiochroman-4-one relies on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the thiochroman (B1618051) ring, and the protons of the hydroxymethyl groups. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.1 ppm), characteristic of a substituted benzene (B151609) ring. The protons of the CH₂ groups in the hydroxymethyl substituents would likely appear as doublets, split by the adjacent hydroxyl proton, unless there is rapid proton exchange. The hydroxyl protons themselves would give rise to triplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. A key signal would be the carbonyl carbon of the ketone group, expected at a significantly downfield chemical shift (around δ 195-205 ppm). The aromatic carbons would resonate in the typical range of δ 125-140 ppm. The quaternary carbon at the 3-position, bonded to the two hydroxymethyl groups, would have a characteristic chemical shift. The carbons of the hydroxymethyl groups and the C2 methylene group of the ring would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on known values for thiochroman-4-one (B147511) and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~198 |

| Aromatic CH | ~7.2-8.1 | ~126-138 |

| Aromatic C-S | - | ~130 |

| Aromatic C-C=O | - | ~140 |

| C-2 (CH₂) | ~3.4 | ~38 |

| C-3 (quaternary) | - | ~55 |

| CH₂OH | ~3.8 | ~65 |

| OH | Variable | - |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be crucial to confirm its molecular formula, C₁₁H₁₂O₃S.

The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the hydroxymethyl groups (•CH₂OH), water (H₂O) from the hydroxyl groups, and carbon monoxide (CO) from the carbonyl group. These fragmentation pathways would give rise to characteristic daughter ions that can be used to further confirm the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (O-H) groups from the two hydroxymethyl substituents. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ketone) | 1680-1700 (strong) |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1000-1260 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While a specific crystal structure for this compound has not been reported in the searched literature, the technique would be invaluable for its complete structural elucidation.

A successful crystallographic analysis would determine the bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and provide insights into the conformation of the thiochroman ring in the solid state. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl groups, which dictate the packing of the molecules in the crystal.

Conformational Analysis of the Thiochroman Ring System

The six-membered heterocyclic ring of the thiochroman-4-one core is not planar and can adopt several conformations. Computational studies and NMR spectroscopic analysis of related thiochroman systems suggest that the ring typically exists in a 'sofa' or 'half-chair' conformation. rsc.org In these conformations, some atoms of the ring lie out of the plane defined by the others, minimizing steric strain.

For this compound, the presence of the two bulky hydroxymethyl groups at the C-3 position would significantly influence the preferred conformation of the ring. These substituents would likely adopt positions that minimize steric interactions with each other and with the rest of the molecule. The exact conformation would be a balance between minimizing torsional strain and van der Waals repulsions.

Stereochemical Investigations of 3,3-Disubstituted Chiral Centers

The C-3 carbon atom in this compound is a quaternary carbon, but it is not a stereocenter as the two substituents at this position are identical (hydroxymethyl groups). Therefore, the molecule is achiral and does not have enantiomers. However, the introduction of two different substituents at the C-3 position would create a chiral center, leading to the possibility of enantiomers. The study of the stereochemistry of such 3,3-disubstituted thiochroman-4-ones would be important for understanding their chemical and biological properties. Techniques such as chiral chromatography and polarimetry would be essential for the separation and characterization of the enantiomers of such chiral analogues.

Theoretical and Computational Chemistry Studies of 3,3 Bis Hydroxymethyl Thiochroman 4 One

Quantum-Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules from first principles. For a novel or understudied compound like 3,3-Bis(hydroxymethyl)thiochroman-4-one, DFT would be the method of choice to build a foundational understanding of its molecular and electronic characteristics.

Geometry Optimization and Conformational Energy Landscapes

A primary step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would be particularly insightful. The presence of two hydroxymethyl groups at the C3 position introduces significant conformational flexibility. Key areas of investigation would include:

Ring Conformation: The thiochroman-4-one (B147511) core, a six-membered heterocyclic ring, can adopt various conformations such as chair, boat, or twist-boat. DFT calculations would identify the lowest energy conformation of this ring system.

Hydroxymethyl Group Orientations: The rotation around the C3-C(hydroxymethyl) bonds would lead to numerous possible conformers. Intramolecular hydrogen bonding between the hydroxyl groups, or between a hydroxyl group and the ketone's oxygen atom, could play a crucial role in stabilizing certain orientations.

Conformational Energy Landscapes: By systematically rotating the flexible bonds and calculating the energy of each resulting structure, a potential energy surface (PES) or conformational energy landscape could be generated. This would map out the various low-energy conformers and the energy barriers separating them, providing a detailed picture of the molecule's dynamic behavior.

A hypothetical data table resulting from such a study might look like this:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bonds |

| A (Global Min.) | 0.00 | C2-C3-C(H1)-O(H1) = X | O(H1)···O(ketone) |

| B | 1.25 | C2-C3-C(H1)-O(H1) = Y | O(H1)···O(H2) |

| C | 2.50 | C2-C3-C(H1)-O(H1) = Z | None |

Note: This table is illustrative and not based on actual experimental or computational data.

Molecular Modeling and Simulation Methodologies

Beyond the quantum-chemical analysis of a single molecule, molecular modeling and simulation techniques could be employed to study the behavior of this compound in a condensed phase (e.g., in solution or in a crystal lattice). These methods, which often use classical force fields, can model larger systems over longer timescales. Potential applications include studying its solvation properties, predicting its crystal packing, or understanding its interactions with biological macromolecules, should it have potential as a bioactive agent.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, one could computationally explore its synthesis or its reactivity. For instance, the mechanism of its formation from a precursor could be modeled by locating the transition states and intermediates along the reaction coordinate. This would provide insights into the reaction's feasibility, kinetics, and the origins of its stereoselectivity. Activation energies and reaction enthalpies calculated through these methods would offer a quantitative understanding of the chemical processes involved.

Mechanistic Insights into Biological Activities of Thiochroman 4 One Derivatives with Hydroxymethyl Substitution

Enzyme Inhibition Mechanisms Associated with Thiochromanones

Thiochroman-4-one (B147511) derivatives have emerged as a significant class of compounds with a wide array of biological activities, largely attributable to their ability to interact with and inhibit various enzymes. The structural scaffold of thiochroman-4-one provides a versatile platform for medicinal chemists to design and synthesize novel inhibitors targeting specific enzymatic pathways. This section delves into the mechanistic insights of how these derivatives, with a focus on hydroxymethyl substitutions, exert their inhibitory effects on key enzymes such as tyrosinase, N-myristoyltransferase, and aldose reductase.

Tyrosinase Inhibition Pathways and Structural Requirements

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders. Thiochroman-4-one derivatives have been investigated as potential tyrosinase inhibitors, with their mechanism of action and structural requirements being an active area of research.

The inhibitory activity of thiochroman-4-one derivatives against tyrosinase is often attributed to their ability to chelate the copper ions within the enzyme's active site, thereby preventing the binding of its natural substrate, L-tyrosine. nih.gov Kinetic studies on various thiochroman-4-one analogues have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, suggesting that the interaction is complex and dependent on the specific substitution pattern of the thiochroman-4-one core. nih.gov

| Thiochroman-4-one Derivative | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | 4.1 ± 0.6 | Competitive | nih.gov |

| Kojic Acid (Reference) | 22.0 ± 4.7 | Competitive | nih.gov |

Myristoyltransferase (NMT) Inhibition Mechanisms

N-myristoyltransferase (NMT) is a vital enzyme in fungi and other eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. nih.govjst.go.jp This process, known as N-myristoylation, is crucial for protein trafficking, signal transduction, and structural integrity of the cell. nih.govjst.go.jp As such, NMT has been validated as a promising target for the development of novel antifungal agents. nih.govjst.go.jp

Thiochroman-4-one derivatives have been identified as potent inhibitors of fungal NMT. nih.govjst.go.jp The mechanism of inhibition is believed to involve the binding of the thiochroman-4-one scaffold to the active site of the enzyme, thereby preventing the binding of either the myristoyl-CoA substrate or the protein substrate. Molecular docking studies have suggested that these derivatives can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of Candida albicans NMT. nih.gov

The structure-activity relationship (SAR) studies of thiochroman-4-one derivatives as NMT inhibitors have highlighted the importance of specific substitutions on the thiochroman-4-one core. For example, the presence of certain substituents at the C6 position has been shown to enhance antifungal activity. rsc.org While direct mechanistic studies on 3,3-Bis(hydroxymethyl)thiochroman-4-one are limited, the hydroxymethyl groups could potentially form hydrogen bonds with the enzyme's active site residues, contributing to its inhibitory effect. A number of thiochroman-4-one derivatives have shown significant antifungal activity by targeting NMT, with some compounds exhibiting minimal inhibitory concentrations (MIC) in the low micromolar range against various fungal species. jst.go.jp

| Thiochroman-4-one Derivative | Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 7b (a substituted thiochroman-4-one) | Candida albicans | 0.5-16 | nih.gov |

| Compound 22 (a substituted thiochroman-4-one) | Candida albicans | 0.5 | rsc.org |

| Compound 20 (2-(indole-3-yl)-thiochroman-4-one) | Candida albicans | 4 | rsc.org |

Aldose Reductase Inhibition and Spirohydantoin Analogies

Aldose reductase is an enzyme of the aldo-keto reductase superfamily that plays a key role in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. nih.govnih.gov This enzyme catalyzes the reduction of glucose to sorbitol, and the accumulation of sorbitol in tissues can lead to osmotic stress and cellular damage. nih.govnih.gov Therefore, the inhibition of aldose reductase is a major therapeutic strategy for the prevention and treatment of diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govnih.gov

While direct studies on the aldose reductase inhibitory activity of this compound are scarce, the thiochroman-4-one scaffold has been utilized in the design of spirohydantoin derivatives as potent aldose reductase inhibitors. nih.govresearchgate.net Spirohydantoins are a class of compounds that have shown significant promise as aldose reductase inhibitors. The general mechanism of action for these inhibitors involves binding to the active site of the enzyme and preventing the binding of the substrate, NADPH. nih.gov

The synthesis of spirohydantoin derivatives from thiochroman-4-ones involves the formation of a spirocyclic system at the C4 position of the thiochroman-4-one ring. researchgate.net The resulting spiro-thiochroman-4-one hydantoin (B18101) derivatives have demonstrated potent inhibitory activity against aldose reductase. For instance, certain spirohydantoins derived from 8-aza-4-chromanones have shown IC50 values in the nanomolar range against human placenta aldose reductase. nih.gov These findings suggest that the thiochroman-4-one scaffold can serve as a valuable template for the development of novel and potent aldose reductase inhibitors. The hydroxymethyl groups in this compound could potentially be modified to create spirohydantoin structures with enhanced inhibitory activity.

Cellular and Molecular Interaction Profiles (excluding specific disease treatments)

Beyond direct enzyme inhibition, the biological activities of thiochroman-4-one derivatives are also a result of their broader interactions at the cellular and molecular level. These interactions can lead to a range of effects, including broad-spectrum antimicrobial activity and cellular cytotoxicity. This section explores the modalities of these interactions without focusing on their application in treating specific diseases.

Broad-Spectrum Antimicrobial Interaction Modalities (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Thiochroman-4-one derivatives have demonstrated a wide range of antimicrobial activities, encompassing antibacterial, antifungal, antiviral, and antiparasitic effects. nih.govmdpi.comtandfonline.commdpi.comnih.gov The mechanisms underlying these broad-spectrum activities are diverse and often depend on the specific derivative and the target organism.

Antibacterial and Antifungal Activity: The antibacterial and antifungal activities of thiochroman-4-one derivatives are often linked to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis. For example, some derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties have shown potent activity against various bacterial and fungal plant pathogens. tandfonline.com Spiropyrrolidines tethered with a thiochroman-4-one scaffold have also exhibited significant antibacterial and antifungal properties. nih.gov The presence of the sulfur atom in the thiochroman-4-one ring is often crucial for the antimicrobial activity.

Antiviral and Antiparasitic Activity: The antiviral activity of certain thiochroman-4-one derivatives has been reported, although the specific mechanisms are not always well-elucidated. In the context of antiparasitic activity, thiochroman-4-one derivatives have shown promise, particularly against Leishmania species. mdpi.comnih.gov The proposed mechanism for some of these compounds involves the inhibition of key parasitic enzymes. For instance, thiochromones bearing a vinyl sulfone moiety have displayed high antileishmanial activity, potentially through the inhibition of cysteine proteases. mdpi.com

The broad-spectrum antimicrobial profile of thiochroman-4-one derivatives highlights their potential as versatile scaffolds for the development of new anti-infective agents. The specific contribution of the 3,3-bis(hydroxymethyl) substitution to these activities would require further investigation but could potentially enhance solubility and interaction with microbial targets.

| Thiochroman-4-one Derivative Type | Antimicrobial Activity | Target Organisms | Reference |

|---|---|---|---|

| Derivatives with oxime ether and 1,3,4-oxadiazole thioether moieties | Antibacterial & Antifungal | Xanthomonas oryzae, Botrytis cinerea | tandfonline.com |

| Spiropyrrolidines with a thiochroman-4-one scaffold | Antibacterial & Antifungal | Staphylococcus aureus, Candida albicans | nih.gov |

| Thiochromones with a vinyl sulfone moiety | Antiparasitic (Antileishmanial) | Leishmania panamensis | mdpi.com |

Mechanisms of Cellular Cytotoxicity

In addition to their antimicrobial properties, many thiochroman-4-one derivatives exhibit cytotoxic effects against various cell lines, which is of interest for their potential as anticancer agents. researchgate.netnih.govresearchgate.net The mechanisms underlying this cytotoxicity are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the disruption of key cellular signaling pathways.

Studies have shown that certain thiochroman-4-one derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and the modulation of Bcl-2 family proteins. The ability of these compounds to generate reactive oxygen species (ROS) can also contribute to their cytotoxic effects by inducing oxidative stress and damaging cellular components.

The structure of the thiochroman-4-one derivative plays a critical role in determining its cytotoxic potency and mechanism of action. For example, the presence of a 1,3-benzylidene moiety has been associated with higher anti-proliferative activity. rsc.org While specific studies on the cytotoxicity of this compound are limited, the hydroxymethyl groups could influence its cellular uptake and interaction with intracellular targets, thereby modulating its cytotoxic profile. Further research is needed to elucidate the precise molecular mechanisms by which this specific compound exerts its cytotoxic effects and to evaluate its potential for therapeutic applications.

Structure-Activity Relationship (SAR) Studies for 3,3-Substituted Thiochroman-4-ones

The biological efficacy of thiochroman-4-one derivatives is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for elucidating the pharmacophore, which is the precise arrangement of molecular features necessary for biological activity. For 3,3-substituted thiochroman-4-ones, the nature of the substituents at the C3 position, along with modifications to the core heterocyclic structure, significantly dictates the compound's interaction with biological targets and its resulting mechanistic pathway.

Influence of Hydroxymethyl Groups on Ligand-Biomolecule Interactions

While direct experimental data on this compound is limited in publicly available research, the influence of hydroxymethyl groups on the biological activity of heterocyclic compounds is a well-established principle. The introduction of one or more hydroxymethyl (-CH₂OH) groups at the C3 position of the thiochroman-4-one scaffold can profoundly impact its interaction with biomolecules through several key mechanisms.

The hydroxyl moieties of the hydroxymethyl groups are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. This ability to engage in hydrogen bonding is a critical factor in the specific recognition and binding of a ligand to the active site of a protein or enzyme. The presence of two hydroxymethyl groups in a geminal arrangement at the C3 position, as in this compound, could allow for multiple, oriented hydrogen bond interactions, potentially leading to a higher binding affinity and selectivity for a particular biological target.

The steric bulk of the 3,3-bis(hydroxymethyl) substitution is also a significant determinant of biological activity. The size and spatial arrangement of these groups can either facilitate or hinder the optimal orientation of the thiochroman-4-one core within a binding pocket. The conformational flexibility of the hydroxymethyl groups may allow for an induced fit, adapting to the topology of the active site.

In broader terms, the presence of a hydroxyl group on substituents at the C3 position of related heterocyclic cores, such as in 3-hydroxythiochromen-4-one, has been shown to be essential for certain antibacterial activities. nih.gov This underscores the potential importance of the hydroxyl functionality in mediating biological effects.

Table 1: Potential Interactions Mediated by Hydroxymethyl Groups

| Interaction Type | Description | Potential Impact on Biological Activity |

|---|---|---|

| Hydrogen Bonding | Formation of hydrogen bonds with amino acid residues in a protein's active site. | Enhanced binding affinity and specificity. |

| Polarity and Solubility | Increased hydrophilicity of the molecule. | Altered pharmacokinetic properties, potentially improved bioavailability. |

| Steric Effects | The size and spatial arrangement of the substituents. | Can influence the fit of the molecule into a binding pocket, affecting potency. |

| Conformational Flexibility | The ability of the hydroxymethyl groups to rotate. | Allows for an induced fit to the biological target. |

Impact of Thiochroman-4-one Core Modifications on Biological Mechanism

Modifications to the thiochroman-4-one core structure are a key strategy for modulating the biological activity and mechanism of action of this class of compounds. These modifications can be broadly categorized into alterations of the heterocyclic ring system and substitutions on the aromatic ring.

One of the most significant modifications to the thiochroman-4-one core is the oxidation of the sulfur atom at position 1. The conversion of the thioether to a sulfoxide (B87167) or a sulfone can dramatically alter the electronic properties and geometry of the molecule. For instance, the 4H-thiochromen-4-one 1,1-dioxide core has been identified as a special allosteric modulator in certain contexts, capable of interacting with key amino acids in a binding pocket. researchgate.net This suggests that the oxidation state of the sulfur atom can influence the compound's mechanism of action, potentially shifting it from a competitive to an allosteric mode of inhibition.

The fusion of additional rings to the thiochroman-4-one framework represents another avenue for modifying its biological properties. The creation of more complex, polycyclic systems can lead to novel interactions with biological targets and potentially new mechanisms of action.

The inherent structure of the thiochroman-4-one core itself, a sulfur-containing heterocyclic compound, is recognized as a privileged scaffold in medicinal chemistry due to its favorable drug-like properties and its ability to interact with a variety of biological targets. researchgate.net

Table 2: Effects of Thiochroman-4-one Core Modifications

| Modification | Example | Potential Effect on Biological Mechanism |

|---|---|---|

| Oxidation of Sulfur | Thiochroman-4-one 1,1-dioxide | Alters electronic properties, can lead to allosteric modulation. |

| Aromatic Ring Substitution | Introduction of electron-withdrawing or donating groups | Modulates binding affinity and specificity. |

| Ring Fusion | Creation of polycyclic systems | Can introduce new interaction points with biological targets. |

Advanced Research Applications and Methodological Development

Utilization as Synthons and Building Blocks for Complex Molecular Architectures

The thiochroman-4-one (B147511) core is a highly versatile reagent and foundational building block in the synthesis of novel and complex heterocyclic systems. researchgate.netresearchgate.net Organic chemists utilize its reactive ketone and adjacent methylene (B1212753) group to construct a diverse array of fused and spirocyclic molecular architectures. The inherent structural features of the thiochromanone ring allow for its elaboration into more intricate molecules with potential therapeutic applications. nih.gov

Thiochromanones serve as precursors for a wide range of heterocyclic rings through various condensation and cyclization reactions. researchgate.net Research has demonstrated their successful conversion into fused heterocycles such as:

Pyrazoles

Imidazoles

Thiazoles

Pyridines

Pyrimidines

Thiazepines researchgate.net

A prominent strategy involves using the thiochromanone skeleton as a lead compound for designing new active small molecules. mdpi.comnih.gov For example, by reacting the thiochroman-4-one ketone with appropriate reagents, derivatives containing sulfonyl hydrazone and carboxamide moieties have been synthesized. mdpi.comnih.gov These modifications aim to combine the established biological profile of the thiochromanone core with the known activities of the appended functional groups, leading to hybrid molecules with potentially enhanced or novel properties.

Furthermore, the thiochromanone scaffold is instrumental in multicomponent reactions, a powerful tool in synthetic chemistry for building molecular complexity in a single step. One such application is in 1,3-dipolar cycloaddition reactions. For instance, exocyclic alkenes derived from thiochroman-4-one can react with azomethine ylides to generate complex spiropyrrolidines, tethering the thiochromanone unit to other important moieties like oxindoles. mdpi.com This approach highlights the utility of the thiochromanone framework as a rigid scaffold for the stereocontrolled synthesis of complex three-dimensional structures.

The adaptability of the thiochroman-4-one ring system makes it a cornerstone for constructing libraries of diverse compounds, facilitating the exploration of new chemical space in drug discovery and materials science. researchgate.net

Development of Novel and Green Synthetic Protocols for Thiochromanone Derivatives

In line with the growing emphasis on sustainable chemical practices, significant research has focused on developing novel and environmentally friendly synthetic protocols for thiochromanone derivatives. mdpi.com These green chemistry approaches aim to reduce waste, minimize energy consumption, and avoid hazardous reagents and solvents, offering cleaner and more efficient alternatives to traditional methods. frontiersin.org

Biocatalysis has emerged as a promising green strategy. The use of marine-derived fungi for the biotransformation of thiochroman (B1618051) derivatives showcases a method that operates under mild conditions, typically in water at physiological pH and temperature. mdpi.com This approach not only aligns with green chemistry principles but also allows for highly regio- and stereoselective reactions that are often difficult to achieve with conventional synthetic methods. mdpi.com

Modern synthetic techniques have also been applied to provide more efficient and sustainable routes:

High-Pressure Synthesis: A Q-tube-assisted strategy has been developed for the synthesis of thiochromeno[4,3-b]pyridine derivatives from thiochroman-4-one. This method is noted to be more efficient than conventional heating, representing a sustainable and cost-effective approach. acs.org

Microwave-Assisted Synthesis: Microwave irradiation is increasingly used to synthesize chalcones, which are key precursors for thiochromanones. This technique significantly reduces reaction times, often from hours to minutes, and improves yields compared to conventional heating methods. frontiersin.org

Advanced Catalytic Systems: Several innovative catalytic methods have been reported for the construction of the thiochromanone ring system. These include rhodium-catalyzed reactions of β-tert-butylthio-substituted aldehydes and alkynes, efficient copper-catalyzed ligand-free domino processes, and visible-light-mediated, photocatalyst-free C-S cross-coupling reactions. organic-chemistry.org Another novel approach is an iodine-catalyzed denitrative C-S cross-coupling to form thiochromanones from 2′-nitrochalcones. organic-chemistry.org

The table below summarizes a comparison between conventional and selected green synthetic protocols for thiochromanone derivatives.

| Method | Catalyst/Conditions | Key Advantages |

| Conventional Heating | Often requires high temperatures, long reaction times, and organic solvents. | Well-established procedures. |

| Microwave Irradiation | Microwave reactor, often solvent-free. | Rapid reaction times, improved yields, energy efficiency. frontiersin.org |

| Biocatalysis | Marine-derived fungi, aqueous media, ambient temperature. | High stereoselectivity, environmentally benign conditions, sustainable. mdpi.com |

| Q-Tube Reactor | High pressure, acetic acid. | Superior efficiency to conventional heating, cost-effective. acs.org |

| Photocatalysis | Visible light, catalyst-free. | Avoids transition metals, uses light as a renewable energy source. organic-chemistry.org |

These advancements underscore a clear trend towards the adoption of greener and more sophisticated synthetic methodologies in the chemistry of thiochromanones.

Chemoinformatics and Data Mining for Structure-Mechanism Correlations in Thiochromanones

Chemoinformatics and computational chemistry have become indispensable tools for accelerating the design and understanding of thiochromanone derivatives. By correlating molecular structure with chemical reactivity and biological activity, these methods provide valuable insights that guide synthetic efforts and help in the rational design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build mathematical models that link structural features (descriptors) to the biological activity of a series of compounds.

2D-QSAR: In a study on 3-iodochromone derivatives, 2D-QSAR analysis was used to identify key physicochemical descriptors that influence their fungicidal activity. The resulting models, such as Multiple Linear Regression (MLR), help predict the activity of new, unsynthesized compounds, thereby optimizing the selection of synthetic targets. frontiersin.org

3D-QSAR: For chromone (B188151) derivatives, 3D-QSAR studies using methods like Molecular Field Analysis (MFA) have been conducted to map out the steric and electronic field requirements for favorable antioxidant activity. nih.gov These models provide a three-dimensional understanding of the pharmacophore, guiding substitutions on the chromone scaffold to enhance activity. nih.gov

Beyond QSAR, other computational techniques are crucial for understanding the properties of thiochromanones at a molecular level:

Pharmacokinetic Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel thiochromanone derivatives. By calculating descriptors related to Lipinski's Rule of Five and Veber's parameters, researchers can assess the "drug-likeness" of candidate molecules early in the discovery process, filtering out compounds with unfavorable pharmacokinetic profiles. mdpi.comresearchgate.net

Density Functional Theory (DFT): DFT calculations are a powerful method for investigating the electronic structure and reactivity of molecules. For thiochromanone derivatives, DFT has been used to rationalize the stereochemical outcomes of reactions and to correlate electronic properties, such as the HOMO-LUMO energy gap, with observed biological activity. mdpi.comresearchgate.net A smaller energy gap often suggests higher reactivity, which can be linked to enhanced antimicrobial efficacy. researchgate.net

The table below highlights key chemoinformatic approaches and their applications in the study of thiochromanones.

| Chemoinformatic Tool | Application | Key Insights Gained |

| QSAR | Correlating structural descriptors with biological activity (e.g., antifungal). | Identification of key molecular features influencing activity; predictive models for designing new compounds. frontiersin.org |

| ADMET Prediction | Evaluating "drug-likeness" based on physicochemical properties. | Early assessment of pharmacokinetic viability, reducing late-stage failures. mdpi.comresearchgate.net |

| DFT Calculations | Analyzing electronic structure, reaction mechanisms, and stereochemistry. | Understanding reaction outcomes; correlating electronic properties with biological function. researchgate.net |

These computational and data-mining strategies provide a synergistic relationship with experimental synthesis, creating a more efficient and informed approach to the development of new thiochromanone-based molecules.

Future Research Directions and Emerging Challenges

Exploration of Underexplored Reactivity Pathways and Functional Group Interconversions

The unique arrangement of functional groups in 3,3-Bis(hydroxymethyl)thiochroman-4-one opens avenues for numerous chemical transformations. Future research should focus on systematically exploring these pathways to generate novel derivatives.

Reactions at the Carbonyl Group: The ketone at the C4 position is a prime site for modification. Standard carbonyl chemistry, such as reduction, olefination, and the formation of imines, oximes, or hydrazones, could yield a library of new compounds. nih.govresearchgate.net For instance, stereoselective reduction of the carbonyl group can introduce a new chiral center, leading to diastereomeric alcohols whose biological activities could be distinct. researchgate.netrsc.org

Transformations of the Hydroxymethyl Groups: The two primary hydroxyl groups at the C3 position are key handles for derivatization. Their interconversion into other functional groups is a critical area for future study. vanderbilt.eduimperial.ac.uk Potential transformations include:

Esterification and Etherification: To modulate lipophilicity and introduce biocompatible moieties.

Oxidation: Selective oxidation to aldehydes or a dicarboxylic acid would provide precursors for further condensation reactions.

Halogenation: Conversion to bis(halomethyl) derivatives, creating reactive intermediates for nucleophilic substitution. vanderbilt.edu

Cyclization: Intramolecular reactions, such as the formation of cyclic ethers, acetals, or ketals, could generate rigid, conformationally constrained architectures. For example, reaction with aldehydes or ketones could yield 1,3-dioxane (B1201747) rings fused to the thiochromanone core.

Reactivity of the Thioether Bridge: The sulfide (B99878) bridge can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which is known to significantly alter the electronic properties and biological activity of the molecule. researchgate.net These oxidized derivatives often exhibit different pharmacological profiles compared to the parent sulfide. researchgate.net

A summary of potential reactivity pathways is presented in the table below.

| Functional Group | Reaction Type | Potential Products |

| C4-Ketone | Reduction | Thiochroman-4-ol derivatives researchgate.netrsc.org |

| Olefination | 4-Alkylidene-thiochroman derivatives | |

| Condensation | Imines, Oximes, Hydrazones nih.govresearchgate.net | |

| C3-Hydroxymethyls | Esterification/Etherification | Esters, Ethers |

| Oxidation | Aldehydes, Carboxylic Acids | |

| Halogenation | Halides (e.g., via Appel reaction) vanderbilt.edu | |

| Cyclization | Fused 1,3-dioxanes (with ketones/aldehydes) | |

| Thioether Bridge | Oxidation | Sulfoxides, Sulfones researchgate.net |

Development of Asymmetric Synthetic Strategies for Chiral this compound Derivatives

While the parent this compound is achiral, many of its potential derivatives, particularly those resulting from reactions at the C4-ketone or differential functionalization of the two hydroxymethyl groups, will be chiral. The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. semanticscholar.orgnih.govyoutube.com

Future efforts could focus on several promising strategies:

Catalytic Asymmetric Reduction: The use of chiral catalysts, such as those based on ruthenium or rhodium, for the asymmetric reduction of the C4-ketone would provide enantioenriched thiochroman-4-ols. nih.gov

Enzymatic Reactions: Biocatalysis offers a green and highly selective method for asymmetric transformations. Enzymes like lipases could be employed for the enantioselective acylation of the diol, or ketoreductases for the asymmetric reduction of the carbonyl group. nih.gov

Chiral Derivatizing Agents: The use of chiral auxiliaries to selectively protect one of the two hydroxymethyl groups would allow for their stepwise, differentiated modification, leading to the synthesis of complex chiral structures.

Organocatalysis: Chiral organocatalysts could mediate asymmetric additions to the thiochromanone scaffold, for instance, in Michael or aldol-type reactions, to construct new stereocenters. nih.gov Recent advances in palladium-catalyzed asymmetric allenylic alkylation have also been used to create multiple chiral centers in thiochromanone derivatives. researchgate.net

Advanced Structure-Activity-Mechanism Correlations through Integrated Experimental and Computational Approaches

To move beyond serendipitous discovery, a deep understanding of the relationship between molecular structure, biological activity, and the underlying mechanism of action is essential. nih.govnih.govmdpi.com Integrating experimental screening with computational modeling represents a powerful strategy for elucidating these correlations. researchgate.netescholarship.orgrsc.org

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties, molecular geometries, and reactivity of this compound and its derivatives. nih.govmdpi.comchemrxiv.orgnih.gov This can help rationalize observed reaction outcomes and predict sites of reactivity. researchgate.netnih.gov For example, calculating molecular electrostatic potential maps can provide insights into intermolecular interactions and potential binding modes with biological targets. researchgate.net

Molecular Docking: For derivatives showing biological activity, molecular docking studies can predict binding poses within the active sites of target proteins. This can help identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for affinity and guide the design of more potent analogs. researchgate.net

Experimental Validation:

High-Throughput Screening: Synthesized libraries of derivatives should be subjected to high-throughput screening against a diverse panel of biological targets (e.g., enzymes, receptors, microbial strains) to identify lead compounds.

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are necessary to understand how they exert their biological effects. This could involve enzyme kinetics, cell-based assays, and other biochemical techniques. acs.org

By correlating computational predictions with experimental data, a predictive model for the structure-activity relationship (SAR) of this compound class can be developed. mdpi.com

Rational Design of Novel Thiochromanone Architectures Based on Mechanistic Understanding

A thorough mechanistic and structural understanding will enable the rational design of novel thiochromanone architectures with tailored properties. nih.govmdpi.commdpi.com Instead of random derivatization, future synthesis can be guided by SAR data and computational models.

Scaffold Hopping and Bioisosteric Replacement: If a particular derivative shows promise, principles of medicinal chemistry can be applied. For example, the thiochromanone core could be modified, or key functional groups could be replaced with bioisosteres to improve properties like potency, selectivity, or metabolic stability.

Fragment-Based Design: If the hydroxymethyl groups are found to interact with a specific sub-pocket of a target protein, new fragments could be appended to these groups to create additional favorable interactions, thereby enhancing binding affinity.

Conformationally Constrained Analogs: As mentioned earlier, intramolecular cyclization can create more rigid structures. researchgate.net If the active conformation of a flexible derivative is identified through computational studies, this information can be used to design a constrained analog that is "pre-organized" for binding, potentially leading to increased potency and selectivity. This approach has been successfully applied to other heterocyclic systems. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-bis(hydroxymethyl)thiochroman-4-one, and what analytical techniques validate its purity and structure?

- Methodological Answer : Synthesis typically involves condensation reactions of thiochroman-4-one derivatives with formaldehyde under controlled pH and temperature. Key characterization includes:

- 1H NMR : Assignments for hydroxymethyl protons (δ 4.0–4.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and hydrogen bonding .

- HPLC-MS : Validates molecular weight and purity (>95%) .

Q. What in vitro biological screening models are used to assess the bioactivity of thiochroman-4-one derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Disk diffusion or microbroth dilution against Bacillus subtilis and Pseudomonas fluorescens (MIC values reported) .

- Antifungal activity : Mycelial growth inhibition assays using Candida spp., with IC50 calculations .

- Dose-response curves : Statistical analysis (e.g., ANOVA) identifies significant activity thresholds .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing thiochroman-4-one derivatives be addressed?

- Methodological Answer : Reaction pathways depend on electrophilic/nucleophilic sites:

- Chlorination : N-Chlorosuccinimide (NCS) selectively chlorinates at the C3 position in 3-(hydroxymethylene)thiochroman-4-one, avoiding S-chlorination observed in unsubstituted analogs. Mechanistic studies (e.g., radical trapping) distinguish competing pathways .

- Bromination : (Z)-3-(bromomethylene) derivatives require strict control of reaction temperature (−78°C) to prevent isomerization .

Q. What structural modifications enhance the antifungal activity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Halogenation : Bromine at C3 increases lipophilicity and membrane penetration, improving activity against Aspergillus spp. .

- Hydroxymethyl substitution : Steric hindrance from bis(hydroxymethyl) groups reduces metabolic degradation but may limit bioavailability .

- Comparative assays : Parallel testing of methyl, trifluoromethyl, and prenyl analogs identifies optimal substituents .

Q. How can conflicting spectral data for thiochroman-4-one derivatives be resolved?

- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Captures dynamic equilibria (e.g., keto-enol tautomers) .

- DFT calculations : Predicts stable conformers and validates experimental 1H/13C NMR shifts .

- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in substituent orientation .

Q. What advanced techniques optimize the scalability of thiochroman-4-one synthesis?

- Methodological Answer : Microreactor systems improve reproducibility and yield:

- Continuous-flow synthesis : Reduces side reactions (e.g., dimerization) via precise temperature/residence time control .

- Catalytic systems : LiHMDS/THF enhances deprotonation efficiency in multi-step reactions (e.g., alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。